molecular formula C10H9NO B1644882 5-Methyl-1H-indole-7-carbaldehyde

5-Methyl-1H-indole-7-carbaldehyde

Cat. No.: B1644882
M. Wt: 159.18 g/mol
InChI Key: WMGXNQSECQTVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1H-indole-7-carbaldehyde is an indole derivative with a methyl group at the 5-position and an aldehyde functional group at the 7-position. Indole derivatives are critical in medicinal chemistry due to their structural similarity to bioactive molecules like tryptophan and serotonin. The aldehyde group at position 7 enhances its utility as a synthetic intermediate for further functionalization, such as condensation reactions to form Schiff bases or heterocyclic scaffolds.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

5-methyl-1H-indole-7-carbaldehyde

InChI

InChI=1S/C10H9NO/c1-7-4-8-2-3-11-10(8)9(5-7)6-12/h2-6,11H,1H3

InChI Key

WMGXNQSECQTVMV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)C=O)NC=C2

Canonical SMILES

CC1=CC2=C(C(=C1)C=O)NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The following table compares 5-Methyl-1H-indole-7-carbaldehyde with analogous compounds, emphasizing substituent positions, functional groups, and inferred properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Methyl (5), Aldehyde (7) C₁₀H₉NO 159.19 Reactive aldehyde for organic synthesis
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde Fluoro (5), Methyl (7), Aldehyde (3) C₁₀H₈FNO 177.18 Fluorine enhances lipophilicity; potential pharmaceutical intermediate
5-Methyl-7-nitro-1H-indole Methyl (5), Nitro (7) C₉H₈N₂O₂ 192.17 Nitro group imparts electron-withdrawing effects; stable under standard conditions
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro (7), Methyl (3), Carboxylic acid (2) C₁₀H₈ClNO₂ 223.63 Acidic group enables salt formation; restricted to R&D applications
5H-1,3-Dioxolo[4,5-f]indole-7-carboxaldehyde Dioxolo ring (fused), Aldehyde (7) C₁₀H₇NO₃ 189.17 Dioxolo ring enhances stability; used in complex heterocyclic syntheses

Key Structural and Functional Insights:

  • Substituent Positioning: The aldehyde group at position 7 in this compound distinguishes it from derivatives like 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde (aldehyde at position 3) and 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (carboxylic acid at position 2). The aldehyde’s position influences reactivity, as ortho/para effects may modulate electrophilicity.
  • Functional Group Impact :

    • Nitro vs. Aldehyde : The nitro group in 5-Methyl-7-nitro-1H-indole is strongly electron-withdrawing, reducing nucleophilic aromatic substitution (NAS) reactivity compared to the aldehyde-containing analog.
    • Fluorine vs. Methyl : Fluorine at position 5 (5-Fluoro-7-methyl-1H-indole-3-carbaldehyde ) introduces electronegativity and metabolic stability, making it more suitable for drug discovery than the methyl-substituted compound.
  • Stability and Applications :

    • The dioxolo ring in 5H-1,3-Dioxolo[4,5-f]indole-7-carboxaldehyde enhances rigidity and oxidative stability, favoring its use in materials science. In contrast, This compound ’s simpler structure may prioritize synthetic versatility.

Research Findings and Implications

  • Reactivity : The aldehyde group in This compound is a key site for nucleophilic additions, enabling the synthesis of imines or hydrazones for pharmaceutical intermediates. This contrasts with 7-Chloro-3-methyl-1H-indole-2-carboxylic acid , where the carboxylic acid group limits direct participation in such reactions .
  • Biological Relevance: While 5-Methyl-7-nitro-1H-indole lacks direct bioactivity data, nitroindoles are often associated with antimicrobial properties.
  • Synthetic Utility : Derivatives like 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde are marketed as fine chemicals (purity ≥98%), highlighting their industrial relevance. Similar quality standards likely apply to This compound , though explicit data are unavailable .

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